5-Bromo-2-fluoro-D-phenylalanine
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Overview
Description
5-Bromo-2-fluoro-D-phenylalanine is a synthetic amino acid derivative that incorporates both bromine and fluorine atoms into the phenylalanine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-D-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method includes the bromination of 2-fluoro-D-phenylalanine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of amino and carboxyl groups, selective halogenation, and subsequent deprotection. Enzymatic methods using fluorinases and brominases are also being explored for more environmentally friendly and efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions include various halogenated derivatives and coupled aromatic compounds, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
5-Bromo-2-fluoro-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into proteins to study their structure and function.
Medicine: Potential use as a therapeutic agent or diagnostic probe in molecular imaging.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-D-phenylalanine involves its incorporation into biological molecules, where it can modulate their activity and stability. The presence of bromine and fluorine atoms can influence the compound’s interaction with enzymes and receptors, altering their function. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
4-Fluoro-D-phenylalanine: Another fluorinated phenylalanine derivative with similar applications.
3-Fluoro-DL-phenylalanine: A racemic mixture used in antiviral and antimicrobial research.
5-Fluoro-L-tryptophan: A fluorinated tryptophan derivative used in protein studies.
Uniqueness: 5-Bromo-2-fluoro-D-phenylalanine is unique due to the presence of both bromine and fluorine atoms, which can provide distinct chemical and biological properties compared to other halogenated phenylalanine derivatives. This dual halogenation can enhance its stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
BYTRLZMUWHKJRH-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C[C@H](C(=O)O)N)F |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(C(=O)O)N)F |
Origin of Product |
United States |
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